molecular formula C10H11F B13705998 1-Cyclopropyl-4-fluoro-2-methylbenzene

1-Cyclopropyl-4-fluoro-2-methylbenzene

Cat. No.: B13705998
M. Wt: 150.19 g/mol
InChI Key: JXHBWMVOMUVWPG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a cyclopropyl group, a fluorine atom, and a methyl group are substituted at the 1, 4, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-fluoro-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the cyclopropyl group . The fluorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as aluminum chloride (AlCl3) are often used to facilitate the Friedel-Crafts reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropyl-4-fluoro-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-fluoro-2-methylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl group can influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Uniqueness: The combination of these substituents can lead to unique steric and electronic properties that are not observed in similar compounds .

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-cyclopropyl-4-fluoro-2-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

JXHBWMVOMUVWPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC2

Origin of Product

United States

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